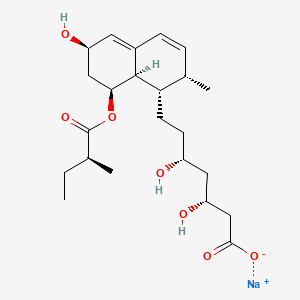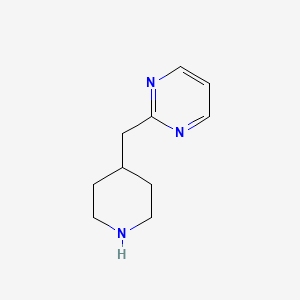
(2-Phthalimidoethoxy)acetaldehyde
Vue d'ensemble
Description
(2-Phthalimidoethoxy)acetaldehyde, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PEA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of several diseases and disorders.
Applications De Recherche Scientifique
DNA Damage and Carcinogenic Effects
(2-Phthalimidoethoxy)acetaldehyde, as a derivative of acetaldehyde, is associated with various forms of DNA damage. Research has demonstrated that acetaldehyde can cause DNA adducts, strand breaks, and mutations, contributing to carcinogenic effects. This is particularly notable in squamous epithelium, where acetaldehyde from alcohol metabolism is implicated in squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).
DNA Repair Mechanisms
Studies have also focused on the mechanisms by which cells repair DNA damage caused by acetaldehyde. The Fanconi anemia (FA) pathway is one such mechanism, which repairs DNA crosslinks induced by acetaldehyde. The nature of DNA damage by acetaldehyde and its distinct repair pathways, including an excision-independent mechanism, have been a significant area of research (Hodskinson et al., 2020).
Analysis in Foods and Beverages
Acetaldehyde content in foods and beverages has been analyzed to assess risk. A study by Miyake and Shibamoto (1993) developed a new method for quantitatively analyzing acetaldehyde, highlighting its presence in various consumables. This research is crucial for understanding dietary exposure to acetaldehyde and its derivatives (Miyake & Shibamoto, 1993).
Chemical Reactions and Synthesis
The chemistry of acetaldehyde and its derivatives, like this compound, involves various reactions. Research has explored the production of methylbenzaldehydes from acetaldehyde, showcasing its role in generating valuable chemical precursors (Moteki et al., 2016). Another study by Synoradzki et al. (2005) investigated the alkylation reaction leading to ethyl(2-phthalimidoethoxy)acetate, demonstrating the synthesis optimization of related compounds (Synoradzki et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, “2-2-(Phthalimidoethoxy)acetic acid”, suggests that it should be handled with care. It advises against food, drug, pesticide, or biocidal product use. It also recommends using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,6H,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDTXQLBYGEXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Methylthio)phenyl]piperazine](/img/structure/B3155698.png)
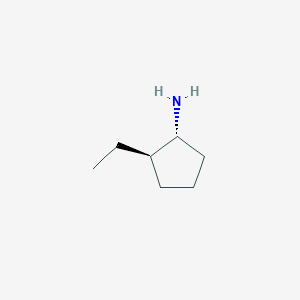

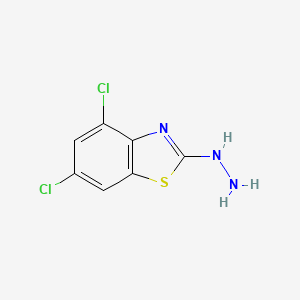
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
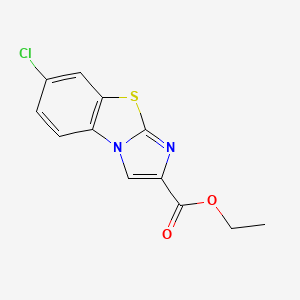
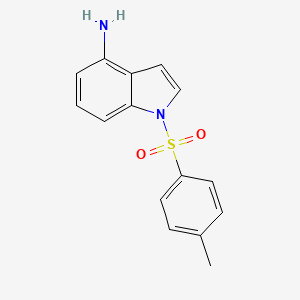
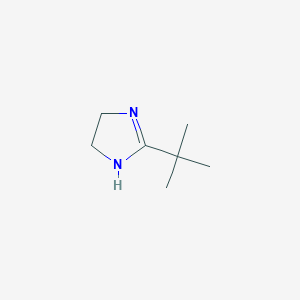

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)

